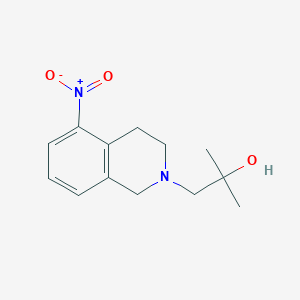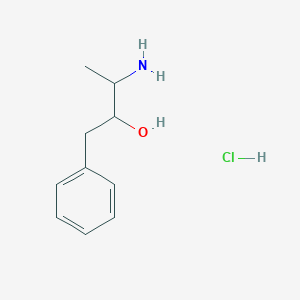
3-Amino-1-phenylbutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-1-phenylbutan-2-ol hydrochloride” is a chemical compound with the CAS Number 64230-68-8 . It has a molecular weight of 201.7 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-Amino-1-phenylbutan-2-ol hydrochloride” is1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-Amino-1-phenylbutan-2-ol hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
FTY720 (Fingolimod) Research
FTY720, also known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is a potent immunosuppressant approved by the FDA for treating multiple sclerosis. Its application extends into cancer therapy due to its antitumor efficacy demonstrated in several cancer models. The molecule acts through sphingosine-1-phosphate receptors (S1PRs) for its immunosuppressive effects and displays S1PR-independent mechanisms for its cytotoxic effects, highlighting its potential in cancer treatment research (Li Zhang et al., 2013).
Chlorogenic Acid (CGA) Research
CGA, a phenolic compound found in various foods, exhibits a range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. Research into CGA has explored its potential in treating metabolic-related disorders, such as diabetes and obesity, by modulating lipid and glucose metabolism. This review broadens the understanding of CGA's biological and pharmacological effects, suggesting its use as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).
Amino Acids Detection Research
Recent studies have developed sensors and biosensors for the electrochemical detection of amino acids, using conducting polymers and molecularly imprinted polymers. This research highlights the interdisciplinary nature of sensor development for medical and pharmaceutical applications, focusing on amino acids like phenylalanine, tyrosine, and tryptophan due to their impact on the central nervous system (A. Dinu & C. Apetrei, 2022).
Safety And Hazards
特性
IUPAC Name |
3-amino-1-phenylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)10(12)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFAOIKZAHRME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylbutan-2-ol hydrochloride | |
CAS RN |
1423032-28-3 |
Source


|
| Record name | Benzeneethanol, α-(1-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1-phenylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

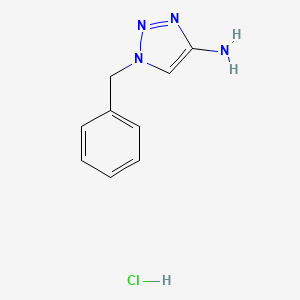
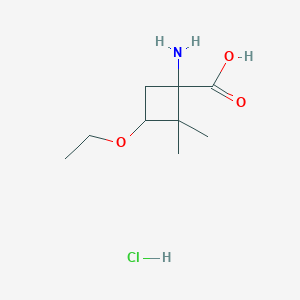
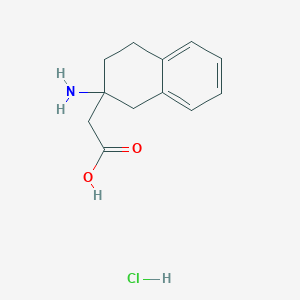
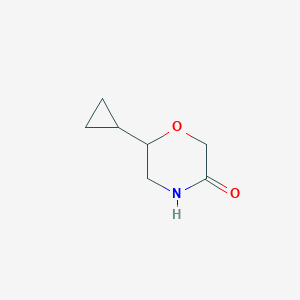
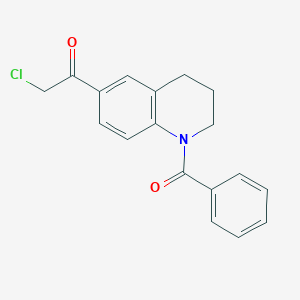
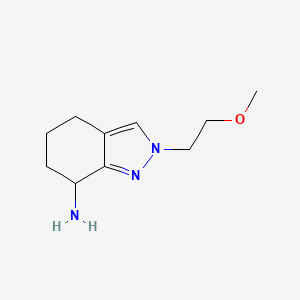
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
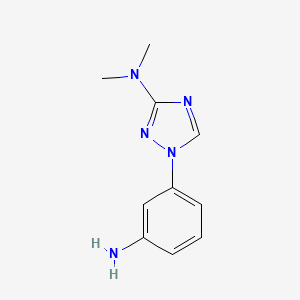
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
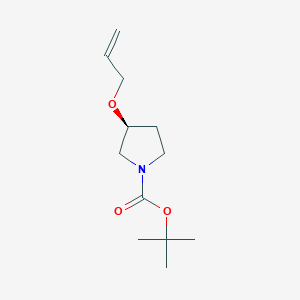
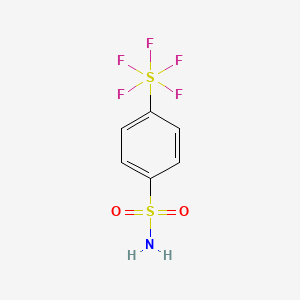
![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
